1,2-Dimetil-2-tiopseudourea yoduro

Descripción general

Descripción

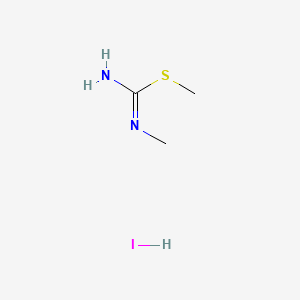

1,2-Dimethyl-2-thiopseudourea hydriodide is a pharmaceutical intermediate . It is a thiourea derivative .

Synthesis Analysis

The synthesis of 1,2-Dimethyl-2-thiopseudourea hydriodide can be achieved by methylation of N-methylthiourea . Specifically, MeI (17.0 g, 120 mmol) is added to N-methylthiourea (100 mmol) in anhydrous EtOH (100 mL). The thiourea dissolves with heat release, indicating that the reaction is taking place .Molecular Structure Analysis

The molecular formula of 1,2-Dimethyl-2-thiopseudourea hydriodide is C3H8N2S·HI . Its linear formula is CH3SC(=NH)NHCH3·HI .Chemical Reactions Analysis

The reaction of N-methylthiourea with MeI in anhydrous EtOH results in the formation of 1,2-Dimethyl-2-thiopseudourea hydriodide . The reaction is exothermic and can be monitored by TLC .Physical and Chemical Properties Analysis

The molecular weight of 1,2-Dimethyl-2-thiopseudourea hydriodide is 232.09 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 231.95312 g/mol . The topological polar surface area is 63.7 Ų . It has a complexity of 59.8 .Aplicaciones Científicas De Investigación

Investigación proteómica

El 1,2-Dimetil-2-tiopseudourea yoduro se utiliza en la investigación proteómica debido a su papel como derivado de la tiourea . En este campo, se utiliza para la desnaturalización selectiva de proteínas y péptidos, lo cual es crucial para el análisis de espectrometría de masas. Esta aplicación es vital para comprender la estructura y función de las proteínas.

Síntesis química

Este compuesto sirve como un bloque de construcción en la síntesis de moléculas más complejas . Su reactividad con varios grupos químicos lo convierte en un reactivo versátil en la creación de una amplia gama de compuestos sintéticos, que se pueden utilizar para investigaciones adicionales o aplicaciones terapéuticas potenciales.

Estudios biológicos

En los estudios biológicos, el this compound se aplica en el estudio de reacciones enzimáticas e inhibición . Puede actuar como un inhibidor de ciertas enzimas, proporcionando información sobre los mecanismos enzimáticos y el desarrollo de nuevos fármacos.

Investigación agrícola

Las propiedades del compuesto se exploran en la investigación agrícola para el desarrollo de nuevos pesticidas y herbicidas . Su capacidad para interactuar con los sistemas biológicos puede conducir a la creación de compuestos que sean más efectivos y ecológicos.

Ciencia de materiales

En la ciencia de los materiales, este compuesto se investiga por su posible uso en la creación de nuevos polímeros con propiedades únicas . Estos polímeros podrían tener aplicaciones en diversas industrias, incluida la automotriz, aeroespacial y electrónica.

Química analítica

El this compound se utiliza como estándar o reactivo en la química analítica para calibrar instrumentos y validar métodos . Sus propiedades consistentes y bien definidas aseguran mediciones precisas y confiables.

Ciencia ambiental

Los investigadores utilizan este compuesto para estudiar el impacto ambiental de los derivados de la tiourea . Comprender su comportamiento y descomposición en el medio ambiente ayuda a evaluar los riesgos ecológicos asociados con su uso.

Desarrollo farmacéutico

En la industria farmacéutica, la reactividad del compuesto se aprovecha para desarrollar nuevos agentes medicinales . Se puede utilizar para modificar la estructura de moléculas farmacológicamente activas, lo que podría conducir a fármacos con mayor eficacia y menores efectos secundarios.

Safety and Hazards

Mecanismo De Acción

Target of Action

1,2-Dimethyl-2-thiopseudourea hydriodide, also known as 1,2-Dimethylisothiourea hydriodate, is a thiourea derivative . The primary target of this compound is the respiratory system .

Mode of Action

As a thiourea derivative, it may interact with its targets in the respiratory system .

Pharmacokinetics

Its solubility in methanol is reported to be 25 mg/mL , which may influence its bioavailability.

Result of Action

Análisis Bioquímico

Biochemical Properties

1,2-Dimethyl-2-thiopseudourea hydriodide plays a crucial role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with thiol-containing enzymes, forming stable complexes that can inhibit enzyme activity. This interaction is primarily due to the thiourea group in 1,2-Dimethyl-2-thiopseudourea hydriodide, which can form strong bonds with the thiol groups in enzymes .

Cellular Effects

1,2-Dimethyl-2-thiopseudourea hydriodide has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain enzymes involved in cell signaling, leading to altered gene expression and metabolic changes . This compound can also induce oxidative stress in cells, affecting their overall function and viability.

Molecular Mechanism

The molecular mechanism of 1,2-Dimethyl-2-thiopseudourea hydriodide involves its interaction with biomolecules at the molecular level. It binds to thiol groups in enzymes, leading to enzyme inhibition. This binding can result in changes in gene expression and cellular metabolism. Additionally, 1,2-Dimethyl-2-thiopseudourea hydriodide can act as an oxidizing agent, leading to the formation of disulfide bonds in proteins, which can alter their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Dimethyl-2-thiopseudourea hydriodide can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or high temperatures. Long-term exposure to 1,2-Dimethyl-2-thiopseudourea hydriodide can lead to cumulative effects on cellular function, including prolonged enzyme inhibition and oxidative stress .

Dosage Effects in Animal Models

The effects of 1,2-Dimethyl-2-thiopseudourea hydriodide vary with different dosages in animal models. At low doses, it can inhibit enzyme activity without causing significant toxicity. At high doses, it can induce toxic effects, including oxidative stress and cell death. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity .

Metabolic Pathways

1,2-Dimethyl-2-thiopseudourea hydriodide is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in redox reactions, leading to changes in metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in the synthesis of glutathione, a key antioxidant in cells, leading to increased oxidative stress .

Transport and Distribution

Within cells and tissues, 1,2-Dimethyl-2-thiopseudourea hydriodide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For example, it can bind to thiol-containing proteins, leading to its accumulation in certain cellular compartments .

Subcellular Localization

The subcellular localization of 1,2-Dimethyl-2-thiopseudourea hydriodide is influenced by its interactions with biomolecules. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can induce oxidative stress and affect mitochondrial function .

Propiedades

IUPAC Name |

methyl N'-methylcarbamimidothioate;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S.HI/c1-5-3(4)6-2;/h1-2H3,(H2,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUMWDDMSHXGGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N)SC.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483043 | |

| Record name | 1,2-Dimethyl-2-thiopseudourea hydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41306-45-0 | |

| Record name | Carbamimidothioic acid, N-methyl-, methyl ester, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41306-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-2-thiopseudourea hydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-Chloro-4'-methyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1357055.png)

![[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol](/img/structure/B1357066.png)

![N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine](/img/structure/B1357074.png)

![[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid](/img/structure/B1357078.png)